Propargyl benzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBYXLIHQFIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884232 | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-75-9 | |
| Record name | Propargyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
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| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyl benzenesulphonate | |
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| Record name | Propargyl benzenesulfonate | |
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Synthetic Methodologies for Propargyl Benzenesulfonate
Classical Esterification Protocols
The traditional approach to synthesizing propargyl benzenesulfonate involves the direct esterification of propargyl alcohol with benzenesulfonyl chloride. chemicalbook.comyoutube.com This method is a cornerstone of organic synthesis, relying on the inherent reactivity of the starting materials.
The direct reaction between benzenesulfonyl chloride and propargyl alcohol forms the basis of classical synthesis. chemicalbook.com In a typical procedure, propargyl alcohol is dissolved in a suitable solvent, such as methylene (B1212753) chloride, and a base like triethylamine (B128534) is added. chemicalbook.com Benzenesulfonyl chloride is then introduced dropwise while maintaining a controlled temperature, often below 15°C. chemicalbook.com After the initial reaction, the mixture is typically warmed to room temperature and may be refluxed to ensure completion. chemicalbook.com This process yields this compound with high purity and yield, reported to be as high as 95.8%. chemicalbook.com
Base-Mediated Synthesis Approaches
The use of bases is crucial in the synthesis of this compound, as they neutralize the hydrochloric acid byproduct and can enhance the nucleophilicity of the propargyl alcohol.
A significant advancement in the synthesis of this compound involves the use of inorganic bases in an aqueous medium. patsnap.comgoogle.com This approach is highlighted as a green synthesis method, offering mild reaction conditions and high yields. patsnap.com Common inorganic bases employed include sodium carbonate, potassium carbonate, and sodium hydroxide (B78521). patsnap.comgoogle.com The reaction is typically carried out by adding the benzenesulfonyl chloride to a mixture of propargyl alcohol, water, and the inorganic base at a controlled temperature. patsnap.comgoogle.com
For instance, using sodium carbonate in water at 15°C has been shown to produce this compound with a 69% yield and a purity of 99.1%. patsnap.com When potassium carbonate is used at 10°C, the yield increases to 76% with a purity of 99.4%. patsnap.comgoogle.com Utilizing a 10% aqueous solution of sodium hydroxide at a lower temperature of -5°C can further boost the yield to 87% with a purity of 99.6%. patsnap.com A large-scale synthesis using 32% aqueous sodium hydroxide at 0°C has been reported to achieve a remarkable 96% yield. chemicalbook.comgoogle.com
Optimizing reaction conditions is a key aspect of chemical synthesis to maximize yield and purity while minimizing costs and environmental impact. researchgate.netbeilstein-journals.org For the synthesis of this compound, several parameters can be adjusted. The choice of base and solvent, reaction temperature, and reaction time all play significant roles. researchgate.netresearchgate.net
For example, in the base-mediated synthesis, the concentration of the base and the reaction temperature are critical. Lowering the temperature can sometimes improve selectivity and reduce side reactions, leading to higher purity. patsnap.com The dropwise addition of the highly reactive benzenesulfonyl chloride helps to control the reaction rate and temperature. chemicalbook.compatsnap.com The choice of solvent can also influence the reaction; while aqueous systems are promoted for their green credentials, organic solvents like methylene chloride are used in classical methods. chemicalbook.compatsnap.com Post-reaction workup, including washing with brine and drying over anhydrous sodium sulfate, is essential for removing impurities before final purification by vacuum distillation. patsnap.comgoogle.com
The following table summarizes the impact of different inorganic bases and temperatures on the yield and purity of this compound in an aqueous system. patsnap.comchemicalbook.comgoogle.com
| Base | Temperature (°C) | Yield (%) | Purity (%) |
| Sodium Carbonate | 15 | 69 | 99.1 |
| Potassium Carbonate | 10 | 76 | 99.4 |
| Sodium Hydroxide (10% aq.) | -5 | 87 | 99.6 |
| Sodium Hydroxide (32% aq.) | 0 | 96 | 99.5 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create more environmentally friendly and sustainable processes. patsnap.com A key development in this area is the use of water as a solvent in conjunction with inorganic bases. patsnap.comgoogle.com This method avoids the use of volatile and often toxic organic solvents like methylene chloride, which are common in classical esterification protocols. chemicalbook.compatsnap.com
The use of readily available and inexpensive inorganic bases such as sodium carbonate and sodium hydroxide also aligns with green chemistry principles. patsnap.comgoogle.com These reactions are often performed at moderate temperatures, reducing energy consumption. patsnap.comgoogle.com The high yields and purities achieved in these aqueous systems demonstrate that environmentally benign methods can also be highly efficient. patsnap.comchemicalbook.comgoogle.com This approach not only simplifies the reaction setup and workup but also promotes large-scale production in a more sustainable manner. patsnap.com
Green Chemistry Principles in this compound Synthesis
Development of Environmentally Benign Protocols
Modern synthetic chemistry emphasizes the development of "green" methodologies that minimize waste, avoid hazardous substances, and improve energy efficiency. encyclopedia.pub For the synthesis of this compound, this has led to a shift away from traditional organic solvents and bases toward aqueous systems. patsnap.comeurjchem.com
A prominent green protocol involves the reaction of benzenesulfonyl chloride and propargyl alcohol in an aqueous phase, using an inorganic base as an acid scavenger. patsnap.com This approach avoids the use of volatile and often toxic organic solvents and bases like pyridine (B92270) or triethylamine. patsnap.com The reaction is typically carried out at controlled, low temperatures to manage its exothermic nature. Using water as the solvent not only enhances the safety profile but also simplifies the work-up procedure, as the product can be easily separated from the aqueous phase. patsnap.com
Different inorganic bases have been successfully employed, with variations in reaction conditions, yield, and product purity. For instance, reactions using sodium hydroxide have been shown to achieve yields as high as 96% with a purity of 99.5%. chemicalbook.com Other bases like sodium carbonate and potassium carbonate also provide high yields and purity under mild conditions. patsnap.com
| Base | Reaction Temperature | Yield | Purity (Gas Phase) |
|---|---|---|---|
| Sodium Hydroxide (10% aq.) | -5°C | 87% | 99.6% |
| Sodium Hydroxide (32% aq.) | 0°C | 96% | 99.5% |
| Potassium Carbonate | 10°C | 76% | 99.4% |
| Sodium Carbonate | 15°C | 69% | 99.1% |
Beyond aqueous methods, other green chemistry techniques are being applied to the synthesis of sulfonate esters in general. These include electrochemical methods, which can generate the necessary reactive species through anodic oxidation of simple precursors like inorganic sulfites and alcohols, offering an efficient and environmentally conscious strategy. nih.gov Additionally, visible-light-induced reactions using photocatalysts represent an emerging frontier for constructing sulfonate esters under mild conditions. nih.gov
Strategies for Mitigating Side Reactions and Impurity Formation
A primary challenge in the synthesis of this compound is the prevention of side reactions that lead to impurities. Traditional synthesis methods, which often employ organic bases such as triethylamine or pyridine in an organic solvent, are particularly susceptible to impurity formation. patsnap.comchemicalbook.com A significant side reaction in these systems is the quaternization of the amine base by the product, this compound. This forms a quaternary ammonium (B1175870) salt, which is an impurity that complicates the post-reaction work-up and can be difficult to separate from the final product, thereby reducing its purity. patsnap.com
The adoption of environmentally benign protocols, as described previously, is a primary strategy for mitigating these side reactions. By replacing organic bases with inorganic alternatives like sodium hydroxide or potassium carbonate in an aqueous medium, the possibility of forming quaternary ammonium impurities is eliminated. patsnap.com This leads to a cleaner reaction profile and simplifies the purification process, often requiring only washing with brine, drying, and distillation under reduced pressure to achieve high purity. patsnap.comchemicalbook.com
Controlling the reaction temperature is another critical factor. The reaction between benzenesulfonyl chloride and propargyl alcohol is exothermic, and careful temperature control (typically between -5°C and 15°C) is necessary to prevent runaway reactions and the formation of degradation products. patsnap.com The slow, dropwise addition of one reactant to the other is a standard procedure to maintain this control. patsnap.comchemicalbook.comchemicalbook.com
Furthermore, the choice of propargylating agent itself influences impurity profiles. Using propargyl alcohol directly in the esterification is a controlled approach. patsnap.com This contrasts with the use of more reactive agents like propargyl halides, which can be prone to polymerization and other side reactions. patsnap.com
Comparative Analysis of Propargylating Reagents in Esterification
The synthesis of this compound is fundamentally an esterification reaction. The choice of the reagent that provides the propargyl group (the "propargylating reagent") is crucial and involves a trade-off between reactivity, safety, and selectivity. The most common methods involve either the direct esterification of benzenesulfonyl chloride with propargyl alcohol or the use of more reactive propargylating agents like propargyl halides.
Propargyl Alcohol: This is the precursor used in the green, aqueous-based synthesis of this compound. patsnap.comchemicalbook.com In this method, the hydroxyl group of propargyl alcohol attacks the electrophilic sulfur atom of benzenesulfonyl chloride to form the ester linkage.
Disadvantages: The reaction requires a base to act as an acid scavenger, and careful temperature control is necessary.
Propargyl Halides (e.g., Propargyl Bromide, Propargyl Chloride): These are alternative reagents used in various propargylation reactions. patsnap.comnih.gov They are known for their high reactivity, which stems from the good leaving group ability of the halide.
Advantages: Their high reactivity allows for rapid introduction of the propargyl group onto various functional groups. patsnap.com
Disadvantages: This high reactivity is also a significant drawback. It can lead to a lack of selectivity and the introduction of multiple propargyl groups. patsnap.com Propargyl halides are highly toxic, volatile, and prone to polymerization, often requiring them to be stored and used in solution. patsnap.com These characteristics present considerable handling and safety challenges, making them less suitable for large-scale, green production of a specific ester like this compound.
| Reagent | Typical Reaction Partner | Advantages | Disadvantages |
|---|---|---|---|
| Propargyl Alcohol | Benzenesulfonyl chloride | High yield & purity, environmentally benign, avoids key impurities, safer handling. patsnap.comchemicalbook.com | Requires base and temperature control. |
| Propargyl Bromide / Chloride | Various nucleophiles | High reactivity for rapid propargylation. patsnap.com | Toxic, volatile, prone to polymerization and side reactions (e.g., multiple propargylations). patsnap.com |
Evolution of Research Perspectives on Propargyl Benzenesulfonate Chemistry
The journey of propargyl benzenesulfonate (B1194179) in chemical research reflects the broader evolution of synthetic organic chemistry. Initially, the introduction of the propargyl group often relied on harsher reagents or less efficient methods. Early approaches to synthesizing propargylamines, for example, included the Delepine reaction (using hexamethylenetetramine), the Gabriel synthesis (using potassium phthalimide), and the Staudinger reaction (via a propargyl azide). google.com These methods, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, or the need for multiple steps.
The advent of propargyl sulfonates, including propargyl benzenesulfonate, offered a more direct and efficient alternative for propargylation. The use of this compound in the synthesis of propargylamine (B41283) compounds, as detailed in patent literature, demonstrates a shift towards more streamlined and industrially viable processes. google.com This evolution is further exemplified by its comparison to other propargylating agents like propargyl chloride, with this compound being noted as a safer alternative due to the lachrymatory effects of the halides. acs.org
More recently, the application of this compound has expanded beyond traditional organic synthesis into materials science and electrochemistry. Research has explored its use as an electrolyte additive in lithium-ion batteries, where it is believed to improve the formation of the solid electrolyte interphase (SEI). th-deg.deth-deg.de This demonstrates a significant evolution from its role as a simple building block to a functional component in advanced materials.
Furthermore, its utility in polymer chemistry is an area of growing interest. This compound has been used as an initiator in the cationic ring-opening polymerization of 2-oxazolines to produce well-defined polymers with a terminal alkyne group. researchgate.netresearchgate.net This alkyne functionality can then be further modified using "click chemistry," a powerful and versatile set of reactions for creating complex molecular architectures. googleapis.com This application in creating functional polymers for biomedical applications, such as in drug delivery systems, showcases the ongoing diversification of this compound's role in chemical research. googleapis.com
Table 2: Selected Research Findings on this compound
| Research Area | Key Finding | Significance | Reference(s) |
| Pharmaceutical Synthesis | Used as a key reagent in the synthesis of Rasagiline and Omarigliptin. | Demonstrates its industrial relevance and importance in medicinal chemistry. | lookchem.comresearchgate.netgoogle.comwalisongo.ac.idchemicalbook.com |
| Heterocyclic Synthesis | Employed in Lewis acid-catalyzed cascade reactions to form spiro[indene-benzosultam]s. | Highlights its utility in constructing complex molecular scaffolds efficiently. | nih.gov |
| Materials Science | Investigated as an electrolyte additive to improve the performance of lithium-ion batteries. | Shows the expansion of its application into advanced materials and electrochemistry. | th-deg.deth-deg.de |
| Polymer Chemistry | Utilized as an initiator for cationic ring-opening polymerization to create functional polymers. | Illustrates its role in the synthesis of well-defined macromolecules for biomedical applications. | researchgate.netresearchgate.netgoogleapis.com |
| Safer Reagent Alternative | Noted as a safer alternative to lachrymatory propargyl halides. | Reflects the growing importance of safety and green chemistry principles in synthesis. | acs.org |
This compound: A Detailed Examination of its Synthesis
This compound, a versatile chemical reagent, holds significance in various organic syntheses, notably as an intermediate in the production of pharmaceuticals. chemicalbook.comlookchem.com This article delves into the primary synthetic methodologies for this compound, focusing on classical esterification, base-mediated approaches, and the integration of green chemistry principles.
Reactivity and Mechanistic Investigations of Propargyl Benzenesulfonate
Nucleophilic Substitution Reactions
The presence of the benzenesulfonate (B1194179) group, a highly effective leaving group, renders the propargylic carbon of propargyl benzenesulfonate susceptible to attack by nucleophiles. This reactivity is central to its application in organic synthesis for the introduction of the propargyl functional group. guidechem.com
Displacement of the Benzenesulfonate Leaving Group
The benzenesulfonate anion is a weak base, making it an excellent leaving group in nucleophilic substitution reactions. Its stability is derived from the resonance delocalization of the negative charge across the sulfonate group and the benzene (B151609) ring. Consequently, the carbon-benzenesulfonate bond is readily cleaved upon attack by a wide range of nucleophiles. This facilitates the synthesis of various propargylated compounds. For instance, this compound serves as a key intermediate in the production of pharmaceuticals like Omarigliptin. lookchem.com
The general scheme for this displacement is as follows:
Nu:⁻ + CH≡C-CH₂-OSO₂Ph → CH≡C-CH₂-Nu + PhSO₃⁻
Where Nu:⁻ represents a generic nucleophile.
Stereochemical Outcomes in S_N2 Reactions
Bimolecular nucleophilic substitution (S_N2) reactions are characterized by their stereospecificity. libretexts.org When an S_N2 reaction occurs at a chiral center, it proceeds with a complete inversion of stereochemical configuration, a phenomenon known as Walden inversion. masterorganicchemistry.com This is a direct consequence of the reaction mechanism, which involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.orgyoutube.com
For a chiral, substituted this compound, the S_N2 reaction would proceed as follows:
If the starting material has the (R)-configuration at the carbon bearing the benzenesulfonate group, the product formed via an S_N2 mechanism will have the (S)-configuration. libretexts.org
Conversely, a starting material with the (S)-configuration will yield a product with the (R)-configuration. libretexts.org
This predictable stereochemical outcome is a cornerstone of stereocontrolled synthesis, allowing chemists to precisely set the three-dimensional arrangement of atoms in a molecule. The reaction only affects the stereochemistry of the specific carbon atom undergoing substitution; other stereocenters in the molecule remain unchanged. youtube.comyoutube.com
Exploration of Ion Pair-Assisted Substitution Mechanisms
While the S_N2 mechanism is common, the reactivity of propargylic systems can be more complex. Under certain conditions, substitution reactions can proceed through mechanisms involving charged intermediates, such as carbocations. The formation and reactivity of these intermediates can be significantly influenced by the solvent and the nature of the counter-ions present, leading to the concept of ion pair-assisted mechanisms.
In the context of this compound, the departure of the leaving group could, in principle, lead to a propargyl cation. This cation is resonance-stabilized, existing as a hybrid of propargyl and allenyl carbocation forms. The involvement of such intermediates can lead to mixtures of propargyl and allenyl substitution products. The degree to which a discrete, "free" carbocation is formed versus a tightly associated ion pair or a solvent-separated ion pair can dictate the reaction's regioselectivity and stereochemical outcome. For example, studies on related systems have shown that the nature of the electrolyte can influence the formation of the solid electrolyte interphase (SEI), suggesting that interactions between the substrate and ions in solution are critical. biocrick.com
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is not only a substrate for nucleophilic substitution but also a valuable electrophilic partner in transition metal-catalyzed cross-coupling reactions. lookchem.com These reactions provide powerful methods for constructing carbon-carbon bonds. nih.govlibretexts.org
Palladium-Catalyzed Methodologies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. nih.gov These methods allow for the formation of C-C bonds by coupling an organometallic reagent with an organic halide or pseudohalide, such as a sulfonate. libretexts.org this compound can serve as the electrophilic partner in these transformations.
The general catalytic cycle for these reactions typically involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-oxygen bond of the this compound, forming a palladium(II) intermediate.
Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) is transferred to the palladium(II) center. libretexts.org
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
The choice of ligands, such as bulky trialkylphosphines, is crucial for catalyst activity and can enable the use of challenging substrates under mild conditions. nih.gov While aryl chlorides and triflates are common substrates, the reactivity of sulfonates like benzenesulfonates is also well-established in this field. nih.govnih.gov
Table 1: Examples of Palladium-Catalyzed Reactions
| Reaction Name | Nucleophile (R-M) | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | C(sp)-C(sp²), C(sp)-C(sp³) | Pd(0) complex, phosphine (B1218219) ligand, base |
| Stille Coupling | Organotin (e.g., R-SnBu₃) | C(sp)-C(sp²), C(sp)-C(sp³) | Pd(0) complex, phosphine ligand |
| Heck Reaction | Alkene | C(sp)-C(sp²) | Pd(0) or Pd(II) salt, base |
Iron-Catalyzed Suzuki-Miyaura Coupling and Related Transformations
While palladium catalysts are dominant, there is growing interest in using more earth-abundant and less expensive metals like iron. nih.gov Iron-catalyzed cross-coupling reactions have emerged as a viable alternative.
Recent research has demonstrated the successful iron-catalyzed Suzuki-Miyaura cross-coupling of secondary propargyl electrophiles with lithium organoborates. nih.gov A key challenge in the coupling of propargylic electrophiles is controlling regioselectivity, as reactions can yield either the desired propargyl product or an isomeric allene (B1206475) product. In one study, the combination of a bulky bisphosphine ligand (SciPROP-TB) and a bulky substituent on the alkyne (TIPS) directed the reaction to occur with exclusive propargylic selectivity. nih.gov
Table 2: Iron-Catalyzed Propargylic Suzuki-Miyaura Coupling
| Parameter | Details | Reference |
|---|---|---|
| Catalyst System | Iron(II) halide precatalyst with a bulky bisphosphine ligand (SciPROP-TB) | nih.gov |
| Electrophile | Secondary propargyl electrophiles (e.g., bromides) | nih.gov |
| Nucleophile | Lithium organoborates | nih.gov |
| Key Feature | Exclusive propargylic selectivity (no allenic product) | nih.gov |
| Mechanistic Insight | Reaction of an optically active propargyl bromide proceeds with complete racemization, supporting a mechanism that involves the formation of a propargyl radical. | nih.gov |
The observation of complete racemization when using an optically active starting material is significant. nih.gov It strongly suggests that the reaction does not proceed via a stereospecific S_N2-type pathway. Instead, it supports a mechanism involving the formation of a planar, achiral propargyl radical intermediate. nih.govnih.gov This radical then combines with the organoboron species in a subsequent step to form the final product, erasing the initial stereochemical information.
Regioselectivity and Stereospecificity in Coupling Pathways
The regioselectivity and stereospecificity of coupling reactions involving this compound and its derivatives are critical for their synthetic utility, enabling the construction of complex molecular architectures with a high degree of control. These reactions often proceed through intermediates that can lead to multiple products, making the control of reaction pathways a key area of research.
Transition metal catalysis plays a pivotal role in dictating the outcome of these coupling reactions. For instance, palladium-catalyzed reactions have been shown to exhibit tunable regioselectivity. The choice of ligands, substrates, and reaction conditions can influence whether the reaction proceeds through an allenic or propargylic intermediate, leading to different constitutional isomers. nih.govresearchgate.net Studies have demonstrated that steric hindrance of both the reactants and the type of organic halides used are determining factors for the regioselectivity. nih.gov By carefully selecting these parameters, it is possible to favor one pathway over the other.
Iron-catalyzed Suzuki-Miyaura coupling reactions of propargyl electrophiles with alkenylborates have emerged as a powerful method for the stereospecific synthesis of 1,4-enynes. rsc.org These reactions are characterized by their high functional group compatibility and excellent regioselectivity, proceeding via an SN2-type mechanism. rsc.org This method allows for the stereospecific coupling of both (E)- and (Z)-alkenylborates, yielding the corresponding 1,4-enynes in good to excellent yields. rsc.org
Rhenium-catalyzed coupling reactions also offer a mild and regioselective method for the formation of sp3-carbon-sp3-carbon bonds. nih.gov For example, the coupling of propargyl alcohols with allylsilanes, catalyzed by a rhenium-oxo complex, proceeds without the need for prior activation of the alcohol. nih.gov This method is tolerant of a wide range of functional groups and demonstrates preferential displacement of the alcohol even in the presence of other electrophiles. nih.gov Furthermore, the use of enantiopure crotylsilanes enables the asymmetric synthesis of products with two adjacent stereocenters. nih.gov
Isotope-labeling studies have been instrumental in elucidating the mechanisms of these coupling reactions. For example, in the rhenium-catalyzed allylation of indoles with propargyl ethers, isotopic labeling confirmed a mechanism proceeding through a vinylidene intermediate. researchgate.net
The following table summarizes the regioselectivity observed in selected coupling reactions:
| Catalyst/Reagent | Coupling Partner | Major Product Type | Regioselectivity | Ref |
| Pd(0)/Ligand | Organometallic Reagents | Allenic or Propargylic | Tunable based on ligand and substrate | nih.gov |
| Iron Catalyst | Alkenylborates | 1,4-Enyne | High S_N2-type | rsc.org |
| Rhenium-oxo complex | Allylsilanes | Allylated product | High | nih.gov |
Oxidation and Reduction Pathways
The reactivity of this compound extends to oxidation and reduction reactions, providing pathways to a variety of functionalized molecules. These transformations can target either the sulfonate group or the propargyl moiety, leading to diverse products.
Formation of Sulfonate and Sulfonic Acid Derivatives
The oxidation of sulfur-containing compounds is a common method for the synthesis of sulfonic acids. chemicalbook.com While direct sulfonation of aromatic compounds is a primary industrial method, the oxidation of precursor molecules offers an alternative route. chemicalbook.comacs.org For instance, thiophenols and diaryl disulfides can be oxidized to sulfonic acids using reagents like chlorine, permanganate, or nitric acid. chemicalbook.com
In the context of this compound, the benzene ring is already sulfonated. Further oxidation under harsh conditions could potentially lead to degradation of the molecule. However, controlled oxidation of related benzenesulfonic acid derivatives has been studied. For example, the oxidation of o- and p-toluenesulfonic acids has been investigated, with benzoic acid identified as an intermediate product. bibliotekanauki.pl This suggests that under certain oxidative conditions, the alkyl or alkynyl substituent on the benzene ring can be cleaved and oxidized. The rate-limiting step in these oxidations can vary depending on the concentration of the oxidizing agent. bibliotekanauki.pl
The sulfonate ester linkage in this compound is generally stable to many oxidizing conditions that would transform the alkyne. However, strong oxidizing agents could potentially cleave the ester or oxidize the aromatic ring.
Conversion to Propargylic Alcohol and Alkane Analogs
The reduction of the propargyl group in this compound and related compounds can lead to the formation of propargylic alcohols, allylic alcohols, or the fully saturated alkane analogs. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of reduction.
The conversion of a propargyl sulfonate to a propargylic alcohol can be achieved through nucleophilic substitution with a hydroxide (B78521) source, although this is more of a hydrolysis reaction than a reduction. The direct reduction of the sulfonate ester to an alcohol is less common.
More frequently, the alkyne moiety is the target of reduction. The reduction of propargyl alcohols to cis-allylic alcohols can be accomplished using hydrogen gas over a palladium on calcium carbonate catalyst (Pd/CaCO3) in hexane. nih.gov This method has been shown to be compatible with sensitive functional groups like vinyl iodides. nih.gov For the complete reduction of a propargyl alcohol to the corresponding saturated alcohol, Crabtree's iridium catalyst ([Ir(cod)(PCy3)(py)]PF6) with hydrogen gas is effective. nih.gov
The following table provides examples of reduction conditions for propargyl systems:
| Starting Material | Reagent | Product | Ref |
| Propargyl Alcohol | H₂, Pd/CaCO₃, Hexane | cis-Allylic Alcohol | nih.gov |
| Propargyl Alcohol | H₂, [Ir(cod)(PCy₃)(py)]PF₆ | Saturated Alcohol | nih.gov |
Radical Reactions Involving Propargyl Moieties
Propargyl radicals are versatile intermediates in organic synthesis, enabling the construction of complex molecular frameworks. sci-hub.seuwindsor.ca The generation of these radicals from precursors like this compound can initiate a cascade of reactions, leading to the formation of intricate molecular architectures.
Generation and Reactivity of Propargyl Radicals
Propargyl radicals can be generated through various methods, including the homolysis of a carbon-heteroatom bond. sci-hub.se While the homolysis of propargyl halides and xanthates is more common, the C-S bond in a sulfonate could potentially be cleaved under specific radical-inducing conditions. A mechanistic study of an iron-catalyzed cross-coupling reaction suggested the in-situ formation of a propargyl bromide from a mesylate, followed by the generation of a propargyl radical. rsc.org
Once generated, the propargyl radical exists in resonance with the allenyl radical. uwindsor.ca This duality in reactivity allows for reactions to occur at either the propargylic or allenic position. sci-hub.se For instance, in radical cyclization reactions, the radical generated from a propargyl precursor can react exclusively at the allenic site to form cyclic products. sci-hub.se The regioselectivity of these cyclizations can be influenced by substituents, with a preference for the formation of five-membered rings (5-exo-trig) over six-membered rings. sci-hub.se
The combination of two propargyl radicals can lead to a mixture of propargyl-propargyl and propargyl-allenyl coupled products. sci-hub.se These radicals are also key intermediates in the synthesis of benzene and polycyclic aromatic hydrocarbons (PAHs) in combustion processes. aanda.orgnih.gov
Implications in Complex Molecular Architecture Formation
The ability of propargyl radicals to undergo intramolecular cyclizations is a powerful tool for the synthesis of complex molecules. These reactions can be highly stereoselective, especially when the radical is part of a rigid carbon tether, leading to the exclusive formation of d,l-diastereomers. nih.gov Coordination of the propargyl moiety to a metal, such as in a Co2(CO)6 complex, can prevent the typical acetylene-allene rearrangement and enhance stereocontrol in radical reactions, achieving diastereoselectivity up to 100%. nih.gov
Propargyl radical cyclizations have been employed in the synthesis of various bicyclic systems. For example, a radical cyclization cascade has been used to construct bicyclo[3.1.1]heptanes. sci-hub.se Another application is the regioselective and diastereoselective synthesis of hydroazulenes via an allenyl radical 5-exo-trig cyclization. sci-hub.se
The generation of propargyl radicals through radical addition to conjugated enynes also opens up pathways for 1,2- or 1,4-functionalization, leading to the synthesis of functionalized enynes or allenes. uwindsor.ca These radical processes, often mediated by transition metals, provide access to molecular architectures that would be challenging to synthesize through other means. mdpi.com
The following table highlights key aspects of propargyl radical reactivity:
| Reaction Type | Key Feature | Synthetic Application | Ref |
| Intramolecular Cyclization | High stereoselectivity with rigid tethers | Synthesis of d,l-diastereomers | nih.gov |
| Metal-Complexed Radical Cyclization | Enhanced stereocontrol (up to 100%) | Access to complex cyclic systems | nih.gov |
| Radical Cyclization Cascade | Formation of multiple rings in one step | Construction of bicyclic compounds | sci-hub.se |
| Addition to Enynes | Generates propargyl/allenyl radicals | Synthesis of functionalized enynes and allenes | uwindsor.ca |
Rearrangement Reactions of this compound Derivatives
Propargyl sulfonates, including benzenesulfonate derivatives, are known to undergo rearrangement reactions, most notably leading to the formation of allenic compounds. This transformation is of significant interest as allenes are valuable intermediates in organic synthesis.
One of the primary rearrangements observed is the conversion of propargyl sulfonates into allenyl sulfones. nih.govrsc.org This process often proceeds through a researchgate.netorganic-chemistry.org-sigmatropic rearrangement of an intermediate propargylic sulfinate, which itself can be generated from a propargyl alcohol. researchgate.netresearchgate.net While direct rearrangement of the sulfonate is less common, related systems show that catalysts, such as copper salts, can facilitate the sigmatropic rearrangement of propargylic sulfinates to allenic sulfones in nearly quantitative yields. researchgate.net
The mechanism of these rearrangements is a subject of detailed study. For instance, the Meyer-Schuster rearrangement describes the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org A key step in this and related rearrangements is often a 1,3-shift of a functional group. wikipedia.org In the context of propargyl sulfonates, this can lead to an allenic intermediate which is then trapped. Gold(I) catalysts have also been shown to be highly effective in promoting rearrangements of propargyl ethers and esters, proceeding through allene intermediates generated via mechanisms like a 1,5-hydride shift. organic-chemistry.orgorganic-chemistry.org
Research has demonstrated the direct synthesis of allenyl sulfones from propargyl alcohols and sulfinamides, a reaction that proceeds without the need for catalysts or oxidants and is promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov This highlights a pathway where a propargyl alcohol is converted to a derivative that readily rearranges to the corresponding allene.
Table 1: Examples of Rearrangement Reactions Leading to Allenes
| Reactant Type | Conditions/Catalyst | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Propargyl Alcohols + Sulfinamides | HFIP, catalyst-free | Allenyl Sulfones | Regio- and chemoselective sulfonylation and rearrangement | nih.gov |
| Propargylic Sulfinates | Cu(I)-USY Zeolite or Copper Salts | Allenic Sulfones | researchgate.netorganic-chemistry.org-Sigmatropic rearrangement | researchgate.net |
| Propargyl Vinyl Ethers | [(Ph3PAu)3O]BF4 | Homoallenic Alcohols | Propargyl Claisen rearrangement | organic-chemistry.org |
| Propargyl Benzyl Ethers | Gold(I) catalyst | Substituted Allenes | 1,5-Hydride shift/fragmentation | organic-chemistry.org |
Participation in Cycloaddition and Click Chemistry Transformations
The terminal alkyne functionality of this compound makes it an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne of this compound) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org
This transformation is the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. broadpharm.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. broadpharm.comfrontiersin.orgiris-biotech.de this compound can serve as the alkyne component in these reactions, allowing for the introduction of the benzenesulfonate group or its subsequent displacement to link molecular fragments.
The mechanism of the Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the alkyne react to form the new ring. organic-chemistry.org The copper(I) catalyst in the CuAAC reaction accelerates the process and controls the regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. broadpharm.comfrontiersin.org
Beyond azides, the alkyne group can react with other 1,3-dipoles, such as nitrile oxides, to form isoxazoles. wikipedia.org These cycloaddition reactions are powerful tools for synthesizing a wide variety of five-membered heterocycles, which are common structural motifs in pharmaceuticals and other functional materials. frontiersin.orgijrpc.com Gold(I) catalysts have also been explored for mediating cycloaddition reactions of propargyl substrates, leading to diverse products through intermediates like gold(I) carbenoids. ntnu.edu
Table 2: Cycloaddition Reactions Involving Propargyl Moieties
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition (CuAAC) | Propargyl Alkyne + Organic Azide | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | broadpharm.comfrontiersin.org |
| 1,3-Dipolar Cycloaddition | Alkyne + Nitrile Oxide | Typically thermal | Isoxazole | wikipedia.org |
| Gold-Catalyzed [2+3] Cycloaddition | Propargyl Acetal + Vinylic Reactant | Gold(I) complex | Cycloadduct (e.g., substituted furan) | ntnu.edu |
| 1,3-Dipolar Cycloaddition | Alkyne + Azomethine Ylide | Thermal or Lewis Acid | Pyrrolidine derivative | frontiersin.org |
Compound Index
Applications in Advanced Organic Synthesis
Diversification of Molecular Scaffolds
The introduction of a propargyl group can dramatically alter the synthetic possibilities of a molecule. The terminal alkyne serves as a versatile chemical "handle," ready for a multitude of subsequent transformations, including cycloadditions, coupling reactions, and reductions. nih.goviris-biotech.de
The primary role of propargyl benzenesulfonate (B1194179) is to act as an electrophile in propargylation reactions. This process involves the covalent attachment of a propargyl group to a nucleophilic substrate. It is a foundational strategy for elaborating simple precursors into more complex building blocks. nih.gov For instance, the propargylation of carbonyl compounds like aldehydes and ketones is a well-established method for synthesizing homopropargylic alcohols, which are key structural motifs in many biologically active compounds. mdpi.com Similarly, the reaction can be applied to imines to produce homopropargylic amines, further expanding the library of accessible molecular scaffolds. mdpi.com The reliability of reagents like propargyl benzenesulfonate makes them indispensable for these transformations.
A key application of this compound is in the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. This is typically achieved through a classic SN2 (bimolecular nucleophilic substitution) reaction, where a heteroatom-containing nucleophile attacks the electrophilic carbon of the propargyl group, displacing the benzenesulfonate anion. nih.gov This reaction is a straightforward and high-yielding method for installing the propargyl moiety onto diverse functional groups.
This strategy has been successfully used for the propargylation of amines to form propargylamines (C-N bond), alcohols or phenols to yield propargyl ethers (C-O bond), and thiols to generate propargyl thioethers (C-S bond). nih.govgoogle.com These reactions are fundamental for creating precursors for pharmaceuticals, agrochemicals, and materials.
Table 1: Carbon-Heteroatom Bond Formation via this compound
| Heteroatom | Nucleophile Class | Resulting Product Class | General Reaction Scheme |
|---|---|---|---|
| Nitrogen | Primary/Secondary Amines (R-NH₂, R₂NH) | Propargylamines | R₂NH + C₆H₅SO₃CH₂C≡CH → R₂N-CH₂C≡CH |
| Oxygen | Alcohols/Phenols (R-OH) | Propargyl Ethers | R-OH + C₆H₅SO₃CH₂C≡CH → R-O-CH₂C≡CH |
| Sulfur | Thiols (R-SH) | Propargyl Thioethers | R-SH + C₆H₅SO₃CH₂C≡CH → R-S-CH₂C≡CH |
Synthesis of Pharmaceutical and Agrochemical Intermediates
The functional groups installed using this compound are cornerstones in the synthesis of numerous bioactive molecules. The propargyl group itself is a key pharmacophore in certain drugs, while in others it serves as a synthetic intermediate en route to the final active pharmaceutical ingredient (API). chemicalbook.com
The propargyl group is a feature of several important monoamine oxidase (MAO) inhibitors, which are used to treat neurological disorders. A notable example involves the synthesis of N-propargylphenelzine analogues. nih.gov These compounds have demonstrated potent neuroprotective properties by preventing noradrenaline depletion in the hippocampus. nih.govebi.ac.uk The synthesis of these agents involves the N-propargylation of a phenelzine (B1198762) precursor. This compound is an ideal reagent for this transformation, efficiently introducing the critical propargyl moiety onto the nitrogen atom of the hydrazine (B178648) functional group in phenelzine to create the final neuroprotective agent. nih.gov
This compound is a documented reagent in the synthesis of several modern pharmaceuticals. Its most prominent application is in the manufacturing process of Omarigliptin , a long-acting DPP-4 inhibitor approved for the treatment of type 2 diabetes. chemicalbook.comd-nb.infonih.gov In the commercial synthesis of this drug, a key step involves the alkylation of a glycine-derived substrate using propargyl besylate (benzenesulfonate) to introduce the alkyne functionality, which is later transformed into a core part of the final molecule. acs.org
Furthermore, this compound is utilized in the synthesis of other bioactive structures, including aminoindanes and cyclic peptides, and has been associated with compounds that exhibit protease inhibition. biosynth.com
Table 2: this compound in Bioactive Compound Synthesis
| Bioactive Compound | Therapeutic Class | Role of Propargyl Group |
|---|---|---|
| Omarigliptin | DPP-4 Inhibitor (Anti-diabetic) | Serves as a key intermediate for constructing a pyranone ring system within the final drug structure. acs.org |
| N-Propargylphenelzine Analogs | Neuroprotective Agent (MAO Inhibitor) | Acts as a critical pharmacophore responsible for the molecule's biological activity. nih.govebi.ac.uk |
Contributions to Materials Science
The terminal alkyne functionality introduced by this compound is of paramount importance in materials science, primarily due to its role in "click chemistry." iris-biotech.desigmaaldrich.com This field of chemistry focuses on reactions that are high-yielding, modular, and create minimal byproducts. nih.govsigmaaldrich.com
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which rapidly and efficiently joins a molecule containing an alkyne with another containing an azide (B81097), forming a stable triazole ring. sigmaaldrich.com this compound serves as a premier tool for "alkyne-functionalizing" a vast range of materials. By reacting it with polymers, surfaces, or biomolecules, scientists can install a propargyl "handle." This handle can then be "clicked" with an azide-functionalized counterpart, allowing for the construction of complex materials such as:
Biofunctional Polymers: Creating polymers decorated with biomolecules for applications in drug delivery or tissue engineering. nih.gov
Functionalized Surfaces: Modifying the surfaces of materials to control properties like cell adhesion or biocompatibility. nih.gov
Polymer Conjugation: Linking different polymer chains together to create novel block copolymers and hydrogels. sigmaaldrich.com
In essence, this compound provides the essential "male" connector (the alkyne) for one of the most powerful and versatile ligation reactions in modern materials science.
Table 3: Role of Propargylation in CuAAC Click Chemistry
| Component | Description | Example |
|---|---|---|
| Alkyne-functionalized Substrate | A molecule (polymer, surface, etc.) modified to contain a terminal alkyne. Prepared using reagents like this compound. | Polymer-O-CH₂C≡CH |
| Azide-functionalized Molecule | The second component for the click reaction, containing an azide (-N₃) group. | Biomolecule-N₃ |
| Catalyst | Typically a Copper(I) source. | CuSO₄ / Sodium Ascorbate |
| Product | The two components joined by a stable 1,2,3-triazole linker. | Polymer-O-CH₂-[Triazole Ring]-Biomolecule |
Polymer Crosslinking and Functionalization
The introduction of propargyl groups onto polymer backbones is a powerful strategy for creating cross-linked networks. This compound can be used as an alkylating agent to attach the CH₂C≡CH group to a polymer chain. Upon heating, these appended alkyne groups can react with one another to form a highly stable, three-dimensional covalent network. This process, known as thermal curing or crosslinking, transforms the thermoplastic or soluble polymer precursor into an infusible and insoluble thermoset material.
The primary benefits of crosslinking polymers include significantly enhanced mechanical strength, improved chemical resistance, and greater thermal and dimensional stability. researchgate.net The formation of a rigid network restricts the movement of polymer chains, which prevents the material from swelling excessively, dissolving in solvents, or losing its shape at elevated temperatures. researchgate.net
A pertinent example is the functionalization of poly(m-phenylene) with propargyl ether groups. rsc.org While not directly using this compound, this case demonstrates the behavior of the propargyl moiety in crosslinking. The resulting polymer exhibits good solubility and film-forming properties before curing. After being subjected to high temperatures, the polymer transforms into a robust cross-linked network. rsc.org This process illustrates a common pathway for materials functionalized with propargyl groups. The thermal curing leads to materials with substantially improved thermomechanical properties.
Table 1: Thermal Properties of a Crosslinked Propargyl-Functionalized Polymer
| Property | Value |
|---|---|
| 5% Weight Loss Temperature (TGA) | 471 °C |
| Char Yield at 1000 °C (under N₂) | 67% |
| Glass Transition Temperature (Tg) | ~330 °C |
| Coefficient of Thermal Expansion (CTE) | 30.6 ppm °C⁻¹ (30-300 °C) |
Data sourced from research on propargyl ether-functionalized poly(m-phenylene). rsc.org
Design and Synthesis of Advanced Functional Materials
The ability to create highly cross-linked networks via propargyl groups enables the design and synthesis of advanced functional materials with exceptional performance characteristics. These materials are often developed for demanding applications where standard polymers would fail, such as in the microelectronics and aerospace industries.
By carefully selecting the polymer backbone and controlling the crosslinking density, materials can be engineered to have a specific combination of desired properties. Research into propargyl-functionalized polymers has led to the development of thermosets that exhibit high thermal stability, a high glass transition temperature (Tg), and superior mechanical strength, even at elevated temperatures. rsc.org For instance, a cured polymer derived from a propargyl ether-functionalized poly(m-phenylene) maintains a storage modulus exceeding 4.0 GPa at temperatures up to 300 °C. rsc.org
Furthermore, these materials can possess favorable dielectric properties, which are crucial for use as insulating layers in electronic components. The same cured polymer film demonstrates a low dielectric constant, making it a promising candidate for insulating materials in the microelectronics industry. rsc.org The high char yield observed in such polymers also suggests an inherent flame retardancy, a critical property for many advanced applications. rsc.org The synthesis strategy involves preparing the functionalized, soluble polymer precursor which can be processed (e.g., cast into a film) before the final high-temperature curing step solidifies the material into its final, high-performance form.
Table 2: Mechanical and Dielectric Properties of a Cured Propargyl-Functionalized Polymer Film
| Property | Value |
|---|---|
| Hardness | 1.22 GPa |
| Young's Modulus | 9.44 GPa |
| Bonding Strength (to silicon wafer) | 0.78 GPa |
| Average Dielectric Constant (2-30 MHz) | 2.93 |
Data sourced from research on propargyl ether-functionalized poly(m-phenylene). rsc.org
Catalytic Systems and Reaction Environment Studies
Homogeneous Catalysis in Propargyl Benzenesulfonate (B1194179) Chemistry
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst activity and selectivity. matthey.commdpi.com In the context of reactions involving propargyl compounds, homogeneous catalysts play a crucial role in facilitating various transformations. While specific examples detailing the use of propargyl benzenesulfonate with homogeneous catalysts are not prevalent in the provided search results, the principles can be inferred from related propargylation reactions.
Homogeneous catalysts are often soluble in the reaction medium, allowing for intimate contact with the substrate molecules. matthey.com This can lead to high reaction rates and mild reaction conditions. However, a significant challenge associated with homogeneous catalysis is the separation of the catalyst from the reaction products, which can be a complex and costly process. mdpi.com
Heterogeneous Catalysis Development
Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, presents a practical alternative to homogeneous systems, primarily due to the ease of catalyst separation and recycling. youtube.comyoutube.com In this type of catalysis, the reaction occurs at the interface between the phases, typically on the surface of a solid catalyst. youtube.com
The development of heterogeneous catalysts for propargylation reactions is an active area of research. These systems often involve solid supports onto which catalytically active species are immobilized. The structure of these solid catalysts, including their porosity and surface area, can significantly influence the reaction's selectivity. youtube.com For instance, zeolites, with their well-defined microporous structures, can offer shape-selectivity, favoring the formation of specific isomers. youtube.com While the provided information does not directly describe the use of heterogeneous catalysts with this compound, the principles of heterogeneous catalysis are broadly applicable to its reactions.
Brønsted and Lewis Acid Catalysis in Propargylation Reactions
Both Brønsted and Lewis acids are extensively used to catalyze propargylation reactions. These acids activate the propargylic substrate, facilitating nucleophilic attack.
Brønsted Acid Catalysis: Brønsted acids, which are proton donors, can catalyze the substitution of the hydroxyl group in propargylic alcohols with various nucleophiles. acs.orgresearchgate.net For example, p-toluenesulfonic acid monohydrate (PTSA) has been shown to be an effective catalyst for the direct substitution of propargylic alcohols with 1,3-dicarbonyl compounds. acs.orgresearchgate.net This method is operationally simple and generates water as the only byproduct. acs.org In some cases, Brønsted acids can act as bifunctional catalysts, promoting a tandem propargylation/cycloisomerization reaction to synthesize substituted oxazoles from propargylic alcohols and amides. acs.org Computational studies have provided insight into the mechanism of Brønsted acid-catalyzed propargylation, suggesting that the catalyst activates the reaction by forming a strong hydrogen bond with the substrate. nih.gov
Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, are also powerful catalysts for propargylation. Boron trifluoride etherate (BF₃·OEt₂) is a particularly effective Lewis acid for catalyzing the Friedel-Crafts propargylation of arenes with O-propargyl trichloroacetimidates, leading to the synthesis of 1,3-diarylpropynes. acs.orgnih.govsigmaaldrich.com The reaction is believed to proceed through the formation of a propargyl cation intermediate. rsc.org Other Lewis acids like TMSOTf, AuOTf, and AuPPh₃Cl/AgSbF₆ have also been employed. acs.org Density functional theory (DFT) calculations on the asymmetric propargylation of ketones have revealed a Lewis acid type activation mode where the chiral catalyst displaces the original boronate ligand. acs.org
Table 1: Comparison of Brønsted and Lewis Acid Catalysis in Propargylation
| Feature | Brønsted Acid Catalysis | Lewis Acid Catalysis |
|---|---|---|
| Catalyst Type | Proton donor (e.g., PTSA, phosphoric acid) acs.orgnih.gov | Electron-pair acceptor (e.g., BF₃·OEt₂, metal triflates) acs.orgrsc.org |
| Activation Mechanism | Protonation of a leaving group, often forming a hydrogen bond with the substrate. nih.gov | Coordination to a leaving group to facilitate its departure and generate a cationic intermediate. rsc.org |
| Typical Substrates | Propargylic alcohols, aldehydes. acs.orgnih.gov | Propargylic alcohols, O-propargyl trichloroacetimidates, ketones. acs.orgacs.orgrsc.org |
| Key Advantages | Often milder conditions, can be tolerant of air and moisture, produces water as a byproduct. acs.orgacs.org | High efficiency, can be used with a wide range of substrates, including unactivated arenes. acs.orgnih.gov |
Application of Ionic Liquids as Solvents and Catalysts
Ionic liquids, which are salts with low melting points, are gaining attention as environmentally benign solvents and catalysts in chemical synthesis. nih.govyoutube.comyoutube.com Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to conventional organic solvents. nih.govyoutube.com
In the context of propargylation, ionic liquids can serve multiple roles. They can act as the reaction medium, and in some cases, they can also enhance the catalytic activity. rsc.orgrsc.orgnih.gov For instance, metallic triflates immobilized in imidazolium (B1220033) ionic liquids have been shown to be efficient systems for the propargylation of arenes with propargylic alcohols. rsc.orgrsc.org The use of ionic liquids can also facilitate catalyst recycling. For example, gold catalysts used in the synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds in an ionic liquid could be recycled multiple times. nih.gov The choice of ionic liquid can also influence the selectivity of the reaction. rsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) stands as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. For propargyl benzenesulfonate (B1194179), DFT calculations could map out the potential energy surfaces of its various transformations, identifying transition states, intermediates, and the associated energy barriers. Such studies would be invaluable in understanding the fundamental steps of its reactions.
For instance, in analogous systems like propargyl ketones and alcohols, DFT has been successfully employed to investigate complex rearrangements and cyclization reactions. ambeed.com These studies typically involve the optimization of the geometries of reactants, products, and all stationary points along the reaction coordinate. The calculated energy differences between these structures provide a quantitative measure of the reaction's feasibility and kinetics. A similar approach applied to propargyl benzenesulfonate would clarify whether its reactions proceed through concerted or stepwise mechanisms, and could uncover novel, previously unconsidered pathways.
A hypothetical DFT study on the nucleophilic substitution of this compound would involve calculating the energy profile for both the S_N_2 and potential S_N_2' pathways. This would provide theoretical data on the activation energies for each pathway, helping to predict the conditions under which one might be favored over the other.
Computational Prediction of Regioselectivity and Stereoselectivity
The prediction of regioselectivity and stereoselectivity is a cornerstone of computational organic chemistry, enabling the rational design of synthetic routes. For reactions involving this compound, computational models could predict the preferred site of attack by a nucleophile or the stereochemical outcome of a reaction at a chiral center.
General methodologies for predicting regioselectivity in various reaction types, such as electrophilic aromatic substitution, have been well-established using computational techniques. acs.org These methods often rely on calculating properties like atomic charges, frontier molecular orbital (FMO) energies, and electrostatic potentials to identify the most reactive sites in a molecule. While specific studies on this compound are not available, these established techniques could be readily applied. For example, in a reaction with an aromatic nucleophile, the calculated nucleophilicity of different positions on the aromatic ring could predict the major regioisomer formed.
Similarly, DFT calculations can be instrumental in predicting stereoselectivity. By modeling the transition states leading to different stereoisomers, the relative energy barriers can be calculated. The transition state with the lower energy barrier corresponds to the major stereoisomeric product. This approach has been successfully used to explain the stereochemical outcomes of reactions involving other propargyl-containing molecules.
Elucidation of Catalytic Cycle Mechanisms
Many reactions involving propargyl compounds are catalyzed, often by transition metals. Computational chemistry, particularly DFT, plays a crucial role in unraveling the mechanisms of these catalytic cycles. A detailed computational study of a catalyzed reaction of this compound would involve modeling each step of the catalytic cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination.
A prime example of this approach is the extensive DFT research on gold-catalyzed reactions of propargyl esters. These studies have successfully elucidated the role of the catalyst in activating the alkyne moiety and have explained the observed chemoselectivity. By calculating the energies of all intermediates and transition states in the proposed catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst and ligands influence the reaction outcome. While the substrate is different, the methodology provides a clear blueprint for how the catalytic reactions of this compound could be investigated.
A hypothetical DFT study on a palladium-catalyzed cross-coupling reaction with this compound would aim to construct the complete energy profile of the catalytic cycle. This would not only validate the proposed mechanism but could also guide the development of more efficient catalysts.
Molecular Dynamics Simulations and Conformational Analysis of Reactants and Intermediates
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. For this compound, MD simulations could provide insights into its conformational preferences, solvation structure, and the dynamics of its interactions with other reactants or catalysts.
While the scientific literature currently lacks specific MD studies on this compound, the methodology is well-established for a wide range of organic molecules. researchgate.net An MD simulation would involve placing a model of this compound in a simulation box filled with a chosen solvent and then solving Newton's equations of motion for all atoms in the system over a period of time. The resulting trajectory provides a wealth of information about the molecule's behavior.
Furthermore, conformational analysis, often performed in conjunction with quantum chemical calculations, is essential for understanding the three-dimensional structure of reactants and, more importantly, transition states. By identifying the low-energy conformers of this compound and its reaction intermediates, a more accurate picture of the reaction landscape can be obtained. This is crucial for accurate predictions of reactivity and selectivity.
Analytical Methodologies for Characterization of Propargyl Benzenesulfonate Reactions and Products
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Derivatives
Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of molecules derived from propargyl benzenesulfonate (B1194179). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the context of propargyl benzenesulfonate derivatives, ¹H NMR and ¹³C NMR are used to confirm the incorporation of the propargyl group and the modification of the benzenesulfonate moiety.
For instance, in a reaction where the terminal alkyne of this compound undergoes a "click" reaction to form a 1,2,3-triazole derivative, specific changes in the NMR spectrum are expected. nih.govresearchgate.net The characteristic signals of the propargyl group in the starting material would be replaced by signals corresponding to the protons and carbons of the newly formed triazole ring.
¹H NMR: The acetylenic proton (≡C-H) of the propargyl group typically appears as a triplet around δ 2.0–2.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonate oxygen show a signal around δ 4.8-5.0 ppm. The aromatic protons of the benzene (B151609) ring appear in the δ 7.5–8.0 ppm region. chemicalbook.com Upon reaction, for example in the formation of a triazole, a new singlet for the triazole proton often appears in the δ 7.5-8.5 ppm region, and the methylene protons shift depending on the new chemical environment.
¹³C NMR: The carbons of the alkyne group in this compound have characteristic shifts. Following a reaction at the alkyne, these signals disappear and are replaced by new signals for the carbons within the derivative's structure, such as those of a triazole ring.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. In the analysis of this compound reactions, IR spectroscopy can confirm the presence of key bonds.
The strong S=O stretching vibrations of the sulfonate ester group are typically observed in the region of 1360–1380 cm⁻¹ and 1170-1190 cm⁻¹.
The C≡C stretching of the terminal alkyne is a weaker band found around 2100-2140 cm⁻¹.
The ≡C-H stretch of the alkyne is a sharp band appearing around 3300 cm⁻¹.
Following a reaction, such as a cycloaddition, the disappearance of the alkyne-related bands (C≡C and ≡C-H) and the appearance of new bands corresponding to the formed structure (e.g., C=N of a triazole) would be indicative of a successful transformation.
Table 1: Illustrative Spectroscopic Data for a Hypothetical Reaction Product
| Functional Group | This compound (Starting Material) | Hypothetical Triazole Product |
| ¹H NMR (ppm) | ||
| Acetylenic H | ~2.5 (t) | Absent |
| Methylene H (-CH₂-) | ~4.9 (d) | ~5.5 (s) |
| Aromatic H | ~7.6-7.9 (m) | ~7.6-8.0 (m) |
| Triazole H | Absent | ~7.8 (s) |
| IR (cm⁻¹) | ||
| ≡C-H stretch | ~3300 | Absent |
| C≡C stretch | ~2120 | Absent |
| S=O stretch | ~1365, 1175 | ~1365, 1175 |
Chromatographic Methods for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques are vital for monitoring the progress of a reaction and determining the purity of the isolated products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently utilized methods.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. bridgewater.edu In the context of this compound reactions, reverse-phase HPLC is often employed. A nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol).
Reaction Monitoring: Small aliquots can be taken from the reaction mixture at different time intervals and analyzed by HPLC. rsc.org The resulting chromatograms would show a decrease in the peak area corresponding to the starting material (this compound) and an increase in the peak area of the desired product over time. This allows for the determination of when the reaction has reached completion.
Purity Assessment: After the reaction is complete and the product has been isolated, HPLC is used to assess its purity. The presence of multiple peaks in the chromatogram indicates the presence of impurities, such as unreacted starting materials or byproducts. The purity is often expressed as a percentage of the total peak area.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound and many of its derivatives may have low volatility, GC can be useful for detecting volatile impurities or byproducts. For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. For instance, in the analysis of related sulfonate esters, derivatization has been used to form more volatile alkyl iodides that are readily detected by GC-MS.
Table 2: Typical Chromatographic Conditions for Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase | Reverse-phase (e.g., C18) | Volatiles-type (e.g., 624) or equivalent researchgate.net |
| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Detector | UV (e.g., at 220 nm) or MS | Flame Ionization Detector (FID) or MS |
| Application | Reaction monitoring, Purity of non-volatile products | Analysis of volatile impurities or byproducts |
Mass Spectrometry for Identification and Analysis of Reaction Mixtures
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of compounds and can provide information about their structure. MS is often coupled with a chromatographic technique, such as LC-MS or GC-MS, to analyze complex reaction mixtures.
In the synthesis of derivatives from this compound, mass spectrometry is crucial for confirming the identity of the product. For example, in the synthesis of Rasagiline, where (R)-1-aminoindan is reacted with this compound, mass spectrometry would be used to confirm the formation of the N-propargylated product. derpharmachemica.com The mass spectrum would show a molecular ion peak corresponding to the exact molecular weight of the expected product.
Identification of Products and Byproducts: By providing the molecular weight, MS allows for the confident identification of the desired product. It can also help in identifying unexpected byproducts, giving insights into side reactions that may have occurred.
Structural Information: High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. Fragmentation patterns, where the molecule breaks apart in the mass spectrometer, can also give clues about the compound's structure.
Sensitivity: Mass spectrometry is a highly sensitive technique, capable of detecting compounds at very low concentrations. This is particularly important for identifying and quantifying trace-level impurities.
For example, in a click reaction between an azide (B81097) (R-N₃) and this compound, LC-MS analysis of the reaction mixture would aim to identify the peak with a mass corresponding to the sum of the masses of the two reactants.
Future Research Directions and Emerging Applications
Development of Novel Stereoselective Synthesis Methods
The synthesis of chiral molecules with high precision is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. A significant area of future research lies in the development of novel stereoselective methods for the synthesis of propargyl derivatives, where propargyl benzenesulfonate (B1194179) can serve as a key electrophile. bohrium.commdpi.com The goal is to control the formation of new stereogenic centers during propargylation reactions, leading to enantiomerically pure or enriched products. bohrium.com
Current research in the broader field of propargylation has demonstrated the use of chiral catalysts, auxiliaries, and reagents to achieve high levels of stereoselectivity. bohrium.commdpi.com For instance, the enantioselective propargylation of aldehydes and imines using various propargylating agents has been successfully achieved through the use of chiral ligands with metal catalysts. mdpi.commdpi.com Future work will likely focus on adapting these methodologies to utilize propargyl benzenesulfonate and its derivatives. This includes the design of new chiral ligands and catalysts specifically tailored for reactions involving this sulfonate ester, aiming for high yields and excellent enantioselectivities in the synthesis of valuable chiral building blocks. bohrium.commdpi.com The development of enantioselective nickel-catalyzed reactions, for example, has shown promise for creating tertiary stereogenic carbon centers in propargylamides. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The shift towards continuous manufacturing processes in the chemical industry has highlighted the importance of flow chemistry and automated synthesis. nih.govyoutube.comyoutube.com These technologies offer numerous advantages over traditional batch processes, including enhanced safety, better reaction control, improved scalability, and the potential for high-throughput screening. youtube.comyoutube.comresearchgate.net
This compound is well-suited for integration into such platforms. Its liquid form and solubility in common organic solvents facilitate its use in continuous flow systems. biosynth.com Future research will focus on developing robust and efficient flow chemistry protocols for reactions involving this compound. This includes its use in telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without the need for intermediate purification. youtube.com Automated platforms can be designed to rapidly screen reaction conditions, such as temperature, pressure, and catalyst loading, to optimize the synthesis of target molecules. nih.govresearchgate.net The on-demand generation of reactive intermediates from this compound in a flow reactor can also mitigate safety concerns associated with their handling in batch processes. youtube.com
Exploration of Sustainable and Biocatalytic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the use of renewable resources, milder reaction conditions, and the reduction of waste. mdpi.com A significant future direction for the application of this compound lies in the exploration of more sustainable and biocatalytic approaches for its synthesis and subsequent transformations.
While the traditional synthesis of this compound involves reagents like benzenesulfonyl chloride, research is moving towards greener alternatives. chemicalbook.com This includes the use of more environmentally benign solvents and catalysts.
Design of this compound Analogs with Tunable Reactivity
The versatility of this compound can be further expanded through the design and synthesis of analogs with tunable reactivity. By modifying the structure of the benzenesulfonate group or the propargyl moiety, it is possible to fine-tune the compound's electrophilicity and steric properties. This allows for greater control over its reactivity in various chemical transformations.
For example, introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring of the benzenesulfonate can alter the leaving group ability, thereby influencing the rate and efficiency of substitution reactions. Similarly, substitution on the propargyl chain can lead to the synthesis of more complex and functionalized building blocks. Research in this area will focus on creating a library of this compound analogs, providing chemists with a range of reagents to suit specific synthetic needs. This approach will enable the development of more sophisticated and efficient synthetic routes to a wide array of target molecules.
Q & A
Q. What are the standard synthetic routes for propargyl benzenesulfonate, and how can purity be optimized during synthesis?
this compound is typically synthesized via esterification between propargyl alcohol and benzenesulfonyl chloride under controlled acidic or basic conditions. Key parameters include temperature control (20–25°C to avoid side reactions) and stoichiometric excess of benzenesulfonyl chloride to drive the reaction to completion . Purity optimization involves post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization via HPLC or LC-MS/MS to detect residual sulfonate esters (e.g., methyl or ethyl benzenesulfonate impurities) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 220 nm is standard for quantifying purity. For trace impurities (e.g., genotoxic esters), LC-QQQ-MS/MS offers sensitivity down to 1 ng/mL .
- Spectroscopy : FTIR confirms sulfonate ester bonds (S=O stretching at 1360–1380 cm⁻¹), while ¹H NMR (CDCl₃) identifies propargyl protons (δ 2.0–2.5 ppm) and aromatic protons (δ 7.5–8.0 ppm) .
- Physical Properties : Density (1.271 g/cm³), boiling point (327.8°C), and refractive index (1.547) are critical for solvent selection and reaction design .
Q. How can researchers mitigate hazards associated with handling this compound?
this compound is a skin and eye irritant. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Storage should be in airtight containers at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. What computational methods elucidate the reaction mechanisms of this compound in esterification or polymerization?
Density Functional Theory (DFT) studies reveal that sulfonic acid esterification proceeds via a two-step mechanism: (1) nucleophilic attack by the alcohol, forming a tetrahedral intermediate (activation barrier: ~10 kJ/mol), and (2) water elimination. Solvent effects (e.g., methanol) moderately increase barriers (e.g., 62.9 kJ/mol in solution vs. 39.1 kJ/mol in gas phase) . For polymerization, computational models predict regioselectivity in propargyl group reactions, critical for designing conductive polymers.
Q. How can contradictions in spectroscopic data (e.g., fluorescence or mass spectra) be resolved for this compound derivatives?
Discrepancies in fluorescence spectra (e.g., unexpected π*–π transitions) may arise from decomplexation of benzenesulfonate groups in solution. Cross-validation with FTIR and NMR can confirm structural integrity . For LC-MS/MS data, internal standards (e.g., deuterated analogs) improve quantification accuracy, especially when detecting low-abundance impurities .
Q. What strategies are recommended for detecting and quantifying this compound in complex matrices (e.g., biological samples or polymer blends)?
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges minimizes matrix interference.
- Detection : Triple Quad LC-MS/MS systems (e.g., SCIEX 3500) with multiple reaction monitoring (MRM) enhance specificity. Calibration curves for this compound show linearity (R² ≥ 0.998) across 1–1000 ng/mL .
- Validation : Include recovery tests (90–105% accuracy) and precision studies (RSD <5%) to ensure method robustness .
Q. How does the electronic structure of this compound influence its reactivity in radical polymerization or flame chemistry?
The propargyl radical (H₂CCCH), a resonance-stabilized intermediate, undergoes self-recombination to form benzene and PAHs, critical in flame chemistry. Kinetic studies using flash pyrolysis and photoion mass spectrometry (PIMS) reveal rate constants of ~10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 300 K . In polymerization, the electron-withdrawing sulfonate group directs radical addition to the terminal alkyne carbon, favoring linear polymer growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
